9-Methoxy-1-methylcyclonona-1,5-diene
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Overview
Description
9-Methoxy-1-methylcyclonona-1,5-diene is an organic compound with the molecular formula C11H18O It features a nine-membered ring with a methoxy group and a methyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-1-methylcyclonona-1,5-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the nine-membered ring structure. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-1-methylcyclonona-1,5-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Methoxy-1-methylcyclonona-1,5-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methoxy-1-methylcyclonona-1,5-diene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene, also used in synthetic rubber production.
Cyclooctadiene: A related cyclic diene with an eight-membered ring.
Uniqueness
9-Methoxy-1-methylcyclonona-1,5-diene is unique due to its nine-membered ring structure and the presence of both methoxy and methyl groups. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
53922-37-5 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
9-methoxy-1-methylcyclonona-1,5-diene |
InChI |
InChI=1S/C11H18O/c1-10-8-6-4-3-5-7-9-11(10)12-2/h3,5,8,11H,4,6-7,9H2,1-2H3 |
InChI Key |
DMWOEJMPYYASRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC=CCCC1OC |
Origin of Product |
United States |
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